N-cyclohexyl-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide
Overview
Description
N-cyclohexyl-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide, also known as CPI-455, is a small molecule inhibitor that has been widely studied for its potential use in cancer treatment. This compound has been found to have a unique mechanism of action that makes it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide involves the inhibition of the protein bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a key role in the expression of genes involved in cell growth and division. By inhibiting BRD4, N-cyclohexyl-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide prevents the expression of these genes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of BRD4, N-cyclohexyl-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide has also been found to inhibit the activity of other proteins involved in cancer cell growth, including c-Myc and cyclin D1. N-cyclohexyl-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclohexyl-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide in lab experiments is its specificity for BRD4. Unlike other inhibitors that target multiple bromodomains, N-cyclohexyl-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide specifically targets the bromodomain of BRD4. This specificity makes N-cyclohexyl-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide a valuable tool for studying the role of BRD4 in cancer cell growth. One limitation of using N-cyclohexyl-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide is its relatively low potency compared to other BRD4 inhibitors. This can make it difficult to achieve complete inhibition of BRD4 in some experiments.
Future Directions
There are several future directions for research on N-cyclohexyl-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide. One area of focus is the development of more potent analogs of N-cyclohexyl-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide. This could increase the efficacy of the compound and make it a more viable candidate for clinical development. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-cyclohexyl-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide. This could help to identify patients who are most likely to benefit from treatment with N-cyclohexyl-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide. Finally, there is a need for further studies to investigate the safety and toxicity of N-cyclohexyl-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide in vivo.
Scientific Research Applications
N-cyclohexyl-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. N-cyclohexyl-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide has also been shown to be effective in vivo, with studies demonstrating its ability to inhibit tumor growth in mouse models.
properties
IUPAC Name |
N-cyclohexyl-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c19-12(16-10-5-2-1-3-6-10)9-20-14-17-11-7-4-8-15-13(11)18-14/h4,7-8,10H,1-3,5-6,9H2,(H,16,19)(H,15,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRSYGGXOBXJPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC3=C(N2)C=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49726388 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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